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molecular formula C8H8O3S B044034 Ethyl thiophene-2-glyoxylate CAS No. 4075-58-5

Ethyl thiophene-2-glyoxylate

Cat. No. B044034
M. Wt: 184.21 g/mol
InChI Key: GHOVLEQTRNXASK-UHFFFAOYSA-N
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Patent
US06613786B2

Procedure details

Reaction Scheme III shows the preparation of thiophenyl oxo-acetic acid derivatives IV, IVa and IVb from the corresponding appropriate thiophene derivatives VIII, VIIIa and VIIIb (equations 1-3, respectively). A mixture of an appropriate thiophene derivative such as VIII, VIIIa or VIIIb (1.0 equivalent) and ethyl oxalyl chloride (1.5 equivalents) may be treated with a solution of aluminum trichloride in nitromethane (1.5 equivalents, concentration approximately 3.6 M) at a temperature of approximately 0-10° C. The reaction mixture is stirred at approximately 0° C. for one hour, room temperature for three hours and then poured into ice water. The resulting mixture is then extracted with an appropriate solvent such as diethyl ether. The organic layer is washed with saturated aqueous sodium bicarbonate, dried over anhydrous sodium sulfate and concentrated in vacuo. The residue is typically purified by either distillation or flash chromatography on silica gel to provide the thiophenyl oxo-acetic acid ethyl ester VII, VIIa or VIIb, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
VIII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
VIII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
ethyl oxalyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6](=[O:10])[C:7]([OH:9])=[O:8].S1C=C[CH:13]=[CH:12]1.[Cl-].[Cl-].[Cl-].[Al+3].[N+](C)([O-])=O>>[CH2:12]([O:8][C:7](=[O:9])[C:6]([C:2]1[S:1][CH:5]=[CH:4][CH:3]=1)=[O:10])[CH3:13] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)C(C(=O)O)=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
IV
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=CC=C1
Step Five
Name
VIII
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=CC=C1
Name
VIII
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ethyl oxalyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at approximately 0° C. for one hour, room temperature for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction Scheme III
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture is then extracted with an appropriate solvent such as diethyl ether
WASH
Type
WASH
Details
The organic layer is washed with saturated aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue is typically purified by either distillation or flash chromatography on silica gel

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC(C(=O)C=1SC=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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